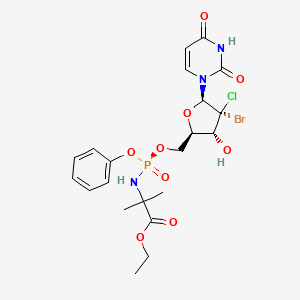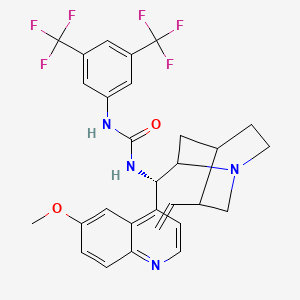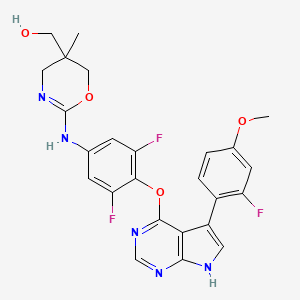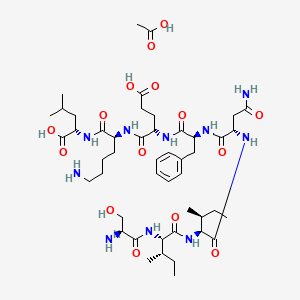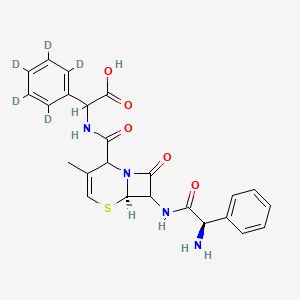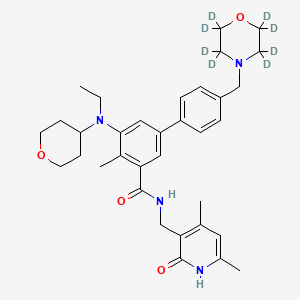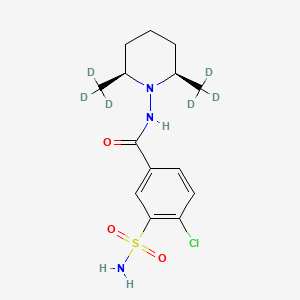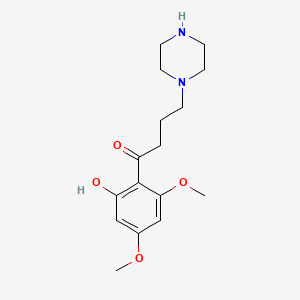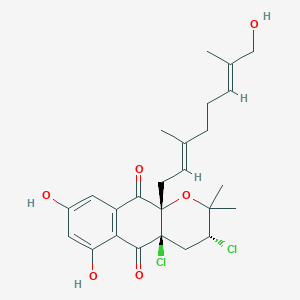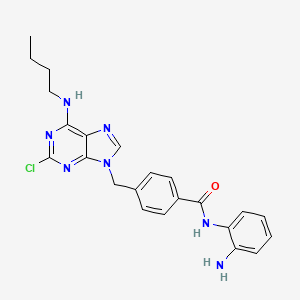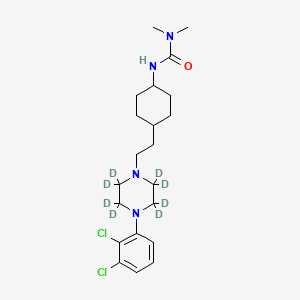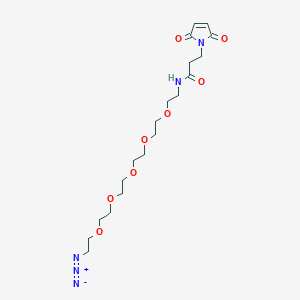
Azido-PEG5-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG5-maleimide is typically synthesized through a multi-step process involving the reaction of azido-PEG5-amine with maleimide-NHS ester. The reaction is carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) under mild conditions. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The product is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG5-maleimide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Addition Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing compound.
Thiol-Maleimide Reaction: Involves a thiol-containing compound and is typically carried out at room temperature.
Major Products Formed
Triazoles: Formed from CuAAC reactions.
Thioethers: Formed from thiol-maleimide reactions.
Scientific Research Applications
Azido-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Industry: Used in the development of advanced materials and bioconjugation techniques.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-maleimide: A shorter PEG-based linker with similar properties.
Azido-PEG5-amine: Lacks the maleimide group but can be used in similar applications.
Uniqueness
Azido-PEG5-maleimide is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous solutions. This makes it particularly useful in applications requiring biocompatibility and stability.
Properties
Molecular Formula |
C19H31N5O8 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C19H31N5O8/c20-23-22-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-21-17(25)3-6-24-18(26)1-2-19(24)27/h1-2H,3-16H2,(H,21,25) |
InChI Key |
YZWYDZWBIBNUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


